Synthetic Yield as the Direct Precursor to the EGFR Irreversible Inhibitor Pelitinib (EKB-569)
The target compound (VII) is the direct nitro-precursor to the amino intermediate (VIII) in the established synthesis of pelitinib (EKB-569). The condensation of 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline (V) with 3-chloro-4-fluoroaniline (VI) in refluxing isopropanol affords the target compound as the hydrochloride salt in 95% yield (38.6 g) [1]. In contrast, the analogous 4-chloro intermediate (CAS 214476-09-2) requires an additional aniline coupling step for diversification, while the pre-formed 6-amino intermediate (VIII) lacks the orthogonal nitro handle for selective functionalization. This 95% isolated yield compares favorably with typical multi-step sequential protection/deprotection strategies that often result in cumulative yields below 60% across three steps [2].
| Evidence Dimension | Synthetic step yield for incorporation of the 3-chloro-4-fluoroanilino group |
|---|---|
| Target Compound Data | 95% isolated yield as hydrochloride salt (38.6 g scale) |
| Comparator Or Baseline | Alternative route: sequential protection/deprotection of aniline followed by nitro reduction; cumulative yield typically <60% over three steps |
| Quantified Difference | Target compound achieves >35 percentage-point yield advantage for this pivotal bond-forming step |
| Conditions | Refluxing isopropanol, condensation of 4-chloroquinoline (V) with 3-chloro-4-fluoroaniline (VI) |
Why This Matters
For procurement decisions in medicinal chemistry programs synthesizing pelitinib analogs or libraries of irreversible EGFR inhibitors, the 95% yield makes the target compound the most atom-economical and cost-effective entry point for late-stage diversification.
- [1] DrugFuture. Pelitinib, WAY-EKB-569, EKB-569 Synthetic Route. https://www.drugfuture.com/synth/syndata.aspx?ID=293935 (accessed 2026-05-05). View Source
- [2] Wissner, A.; Overbeek, E.; Reich, M. F.; Floyd, B.; Johnson, B. D.; Mamuya, N.; Rosfjord, E. C.; Discafani, C.; Davis, R.; Shi, X.; Rabindran, S. K.; Gruber, B. C.; Ye, F.; Hallett, W. A.; Nilakantan, R.; Shen, R.; Wang, Y.-F.; Greenberger, L. M.; Tsou, H.-R. J. Med. Chem. 2003, 46 (1), 49–63. View Source
